molecular formula C20H20N2O5 B112416 (S)-4-Carbamoyl-3-(9H-fluoren-9-ylmethoxycarbonyl-amino)-butyric acid CAS No. 283160-18-9

(S)-4-Carbamoyl-3-(9H-fluoren-9-ylmethoxycarbonyl-amino)-butyric acid

Cat. No. B112416
M. Wt: 368.4 g/mol
InChI Key: ANJWRJHJFIBTBO-LBPRGKRZSA-N
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Description

The compound is a derivative of butyric acid, which is a short-chain fatty acid. The presence of the fluorenylmethyloxycarbonyl (Fmoc) group suggests that it might be used in peptide synthesis, as Fmoc is a common protecting group used in solid-phase peptide synthesis .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an Fmoc-protected amino acid with butyric acid. The carbamoyl group could be introduced through a reaction with an isocyanate .


Molecular Structure Analysis

The molecular structure of this compound would include a butyric acid backbone, with a carbamoyl group at the 4-position, and an Fmoc-protected amino group at the 3-position .


Chemical Reactions Analysis

In the context of peptide synthesis, the Fmoc group could be removed under mildly basic conditions, allowing the free amine to react with the carboxyl group of another amino acid to form a peptide bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the Fmoc group would make it relatively non-polar and hydrophobic .

Scientific Research Applications

Paramagnetic Amino Acids in Peptide Studies

Research on the paramagnetic amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) has shown its utility in studying peptides through EPR spectroscopy and other techniques. TOAC is notable for analyzing peptide backbone dynamics, secondary structure, and interactions with membranes or other molecules, indicating the potential of specific amino acids in detailed biochemical investigations (Schreier et al., 2012).

Carboxylic Acids in Fermentation and Biotechnology

The review by Zigová and Šturdı́k (2000) focuses on butyric acid production, highlighting the use of Clostridium strains in fermentation processes. This research underscores the significance of carboxylic acids in industrial biotechnology, particularly in producing biofuels and biochemicals. The study explores various fermentation strategies and the impact of end-product inhibition, offering insights into overcoming challenges in fermentative production processes of carboxylic acids like butyric acid (Zigová & Šturdı́k, 2000).

Butyric Acid in Intestinal Health

Banasiewicz et al. (2020) discuss the dosage determination of butyric acid based on its applications in treating and preventing gastrointestinal diseases. Butyric acid, a short-chain fatty acid produced by colonic bacteria, is crucial for colonocyte energy and has therapeutic potential in various intestinal pathologies. This review suggests that current supplementation doses might not meet the physiological demand in pathological conditions, highlighting the importance of optimizing butyric acid dosage for clinical applications (Banasiewicz et al., 2020).

Electrochemical Biosensors and Carboxylic Acids

Wang et al. (2014) review the development of electrochemical biosensors based on ferroceneboronic acid and its derivatives. These compounds combine a boronic acid moiety for binding and an electrochemically active ferrocene unit, demonstrating the versatility of carboxylic acid derivatives in creating sensors for glucose, glycated hemoglobin (HbA1c), fluoride ions, and other targets. This research highlights the application of carboxylic acids in developing non-enzymatic sensor technologies (Wang et al., 2014).

Safety And Hazards

As with any chemical, appropriate safety precautions should be taken when handling this compound. This includes using personal protective equipment and working in a well-ventilated area .

Future Directions

Future research could explore the use of this compound in the synthesis of novel peptides, potentially with therapeutic applications .

properties

IUPAC Name

(3S)-5-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c21-18(23)9-12(10-19(24)25)22-20(26)27-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17H,9-11H2,(H2,21,23)(H,22,26)(H,24,25)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJWRJHJFIBTBO-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426593
Record name Fmoc-beta-Gln-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-Carbamoyl-3-(9H-fluoren-9-ylmethoxycarbonyl-amino)-butyric acid

CAS RN

283160-18-9
Record name (3S)-5-Amino-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-5-oxopentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=283160-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-beta-Gln-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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